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Abstract
The Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2),

also known as DP2, is a G protein-coupled receptor (GPCR) for prostaglandin D2 (PGD2). It is

a key player in the orchestration of type 2 inflammatory responses, making it a critical target for

therapeutic intervention in allergic diseases such as asthma and allergic rhinitis. CRTh2 is

highly expressed on key immune effector cells, including T helper 2 (Th2) cells, eosinophils,

basophils, and group 2 innate lymphoid cells (ILC2s).[1][2] Activation of CRTh2 by PGD2

initiates a complex network of intracellular signaling cascades that regulate cellular functions

such as chemotaxis, cytokine release, degranulation, and survival. This guide provides a

detailed technical overview of the primary signaling pathways downstream of CRTh2 activation,

presents quantitative data from key studies, outlines detailed experimental protocols for

investigating these pathways, and includes visual diagrams to clarify these complex processes.

Core Signaling Pathways Downstream of CRTh2
CRTh2 is canonically coupled to the Gαi/o family of inhibitory G proteins.[3][4] Ligand binding

induces a conformational change, leading to the dissociation of the Gαi and Gβγ subunits,
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which then act as independent signaling effectors, initiating several divergent downstream

cascades.

Gαi-Mediated Inhibition of Adenylyl Cyclase
Upon activation, the Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This action

leads to a rapid decrease in the intracellular concentration of the second messenger cyclic

adenosine monophosphate (cAMP).[3] This is a hallmark of Gαi-coupled receptor activation.

The reduction in cAMP levels can modulate the activity of cAMP-dependent proteins, such as

Protein Kinase A (PKA), thereby influencing gene transcription and cellular function.

Gβγ-Mediated PLC Activation and Intracellular Calcium
Mobilization
The liberated Gβγ subunit complex is believed to activate Phospholipase C (PLC). PLC

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate

two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 and Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors

(IP3Rs) on the membrane of the endoplasmic reticulum (ER), triggering the release of stored

Ca2+ into the cytoplasm.

Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores is sensed by the

stromal interaction molecule 1 (STIM1), an ER-resident protein. STIM1 undergoes a

conformational change, oligomerizes, and translocates to ER-plasma membrane junctions

where it interacts with and opens Orai1 channels. This process, known as store-operated

calcium entry (SOCE), results in a sustained influx of extracellular Ca2+, leading to a

prolonged elevation of intracellular calcium concentration ([Ca2+]i). This sustained calcium

signal is a critical driver of cellular responses like chemotaxis and degranulation.
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Mitogen-Activated Protein Kinase (MAPK) Pathways
CRTh2 activation also engages MAPK signaling cascades, which are crucial for regulating

inflammation and cytokine production.

p38 MAPK Pathway: Activation of CRTh2 leads to the phosphorylation and activation of p38

MAPK. This pathway is particularly important in B cells, where CRTh2-mediated p38

activation promotes the production of the pro-inflammatory cytokine IL-1β. Pharmacological

inhibition of p38 has been shown to abolish the effects of CRTh2 agonists on IL-1β

production.

ERK1/2 Pathway: The role of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway

in CRTh2 signaling is also reported, though the precise mechanism is less defined. In some

cellular contexts, such as human osteoclasts, CRTh2 activation has been linked to Erk1/2

signaling, contributing to the regulation of apoptosis. GPCRs, including Gαi-coupled

receptors, can activate ERK1/2 through various mechanisms, often involving Gβγ subunits,

Src family kinases, and transactivation of receptor tyrosine kinases.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
A novel function of CRTh2 is the promotion of cell survival by inhibiting apoptosis. This is

mediated through the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. In Th2

cells deprived of survival cytokines like IL-2, PGD2 can activate PI3K, leading to the

phosphorylation and activation of the downstream kinase Akt (also known as Protein Kinase B).

Activated Akt then phosphorylates and inactivates pro-apoptotic proteins, such as BAD,

preventing the mitochondrial apoptosis pathway.

RhoA Signaling in CRTh2-Expressing Cells
While direct activation of the small GTPase RhoA by the CRTh2 receptor is not well-

documented, RhoA signaling is a critical component in the biology of Th2 cells. RhoA is

essential for Th2 cell differentiation and the development of allergic airway inflammation. It

orchestrates metabolic pathways, like glycolysis, that are necessary to support Th2 effector

functions. Given that CRTh2 is a hallmark receptor of Th2 cells, the functional outcomes of

CRTh2 signaling are intrinsically linked to cellular processes governed by RhoA.
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The following tables summarize key quantitative data related to ligand binding and functional

responses following CRTh2 activation.

Table 1: Ligand Binding Affinities (Ki) at Human CRTh2

Compound Ki (nM)
Cell/Membrane
Prep

Reference

PGD2 2.4 ± 0.2
HEK293(EBNA)
Membranes

13,14-dihydro-15-keto

PGD2
3.4 ± 0.4

HEK293(EBNA)

Membranes

15-deoxy-Δ12,14-

PGJ2
11.0 ± 1.0

HEK293(EBNA)

Membranes

| Indomethacin | 20.0 ± 3.0 | HEK293(EBNA) Membranes | |

Table 2: Functional Potency (EC50) of PGD2 at Human CRTh2

Functional Assay EC50 (nM) Cell System Reference

Inhibition of
forskolin-
stimulated cAMP

1.8 ± 0.4 HEK-CRTh2

| Intracellular Ca2+ Mobilization | ~25 nM (approx.) | K562/CRTH2 | |

Table 3: Exemplary Quantitative Effects of CRTh2 Signaling

Measured Effect Cell Type Observation Reference

STIM1 Protein
Expression

RAW246.7
Macrophages

170.9% increase
after 120 min DK-
PGD2 treatment
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| Nitrite Production | CRTh2-/- RAW264.7 cells | Increased to 11.29 nmol/mg vs 4.49 nmol/mg

in control | |

Detailed Experimental Protocols
Investigating CRTh2 signaling requires robust and specific assays. Below are detailed

protocols for two fundamental experimental approaches.

Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium following receptor activation. It is a

primary functional readout for CRTh2, which signals strongly through the PLC/IP3 pathway.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye

is non-fluorescent until it binds to free Ca2+. Upon receptor stimulation, the release of Ca2+

from the ER and influx from the extracellular space causes a sharp increase in fluorescence,

which is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

Methodology:

Cell Plating: Seed CRTh2-expressing cells (e.g., HEK293-CRTh2, primary eosinophils, or

Th2 cells) in a black-walled, clear-bottom 96-well or 384-well microplate. Culture overnight to

allow adherence.

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-5) in

a suitable assay buffer (e.g., HBSS with 20 mM HEPES). An anion-exchange inhibitor like

probenecid is often included to prevent dye leakage.

Aspirate the culture medium from the cells.

Add the dye-loading buffer to each well and incubate for 45-60 minutes at 37°C in the

dark.

Compound Preparation: Prepare a separate plate ("compound plate") with your CRTh2

agonist (e.g., PGD2, DK-PGD2) at various concentrations (typically 2-4X final concentration).

Include appropriate vehicle controls and antagonists if screening for inhibition.
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Fluorescence Measurement:

Place both the cell plate and the compound plate into a fluorescence microplate reader

equipped with an automated liquid handler.

Set the instrument to record a baseline fluorescence reading for 15-30 seconds.

Program the instrument to automatically add the compounds from the compound plate to

the cell plate.

Continue recording the fluorescence signal for an additional 2-3 minutes to capture the full

calcium transient (both the initial peak and the sustained plateau).

Data Analysis:

The response is typically quantified as the peak fluorescence intensity minus the baseline

reading (Peak - Min) or the area under the curve (AUC).

Plot the response against the logarithm of the agonist concentration to generate a dose-

response curve and calculate the EC50 value.
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Western Blot Analysis of MAPK and PI3K/Akt Pathway
Activation
This technique allows for the detection and semi-quantitative analysis of protein

phosphorylation, a direct indicator of kinase pathway activation.

Principle: Following cell stimulation, proteins are extracted, separated by size via SDS-PAGE,

and transferred to a membrane. The membrane is then probed with primary antibodies specific

to the phosphorylated form of the target protein (e.g., phospho-p38, phospho-Akt). A secondary

antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

The membrane is often stripped and re-probed with an antibody for the total protein to

normalize for loading.

Methodology:

Cell Culture and Stimulation:

Culture CRTh2-expressing cells to 70-80% confluency.

Serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels.

Stimulate cells with a CRTh2 agonist (e.g., 100 nM DK-PGD2) for a predetermined time

course (e.g., 0, 2, 5, 15, 30 minutes).

Cell Lysis:

Immediately after stimulation, place the plate on ice and wash cells once with ice-cold

PBS.

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30

minutes.

Clarify the lysate by centrifuging at >14,000 x g for 15 minutes at 4°C. Collect the

supernatant.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or

similar assay.

SDS-PAGE and Transfer:

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in

Laemmli buffer.

Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature

to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the phosphorylated target

(e.g., anti-phospho-p38 MAPK (Thr180/Tyr182) or anti-phospho-Akt (Ser473)) overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash three times with TBST.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Capture the signal using an imaging system.

Quantify band intensities using densitometry software (e.g., ImageJ).

Normalization: Strip the membrane and re-probe with an antibody against the total protein

(e.g., total p38 or total Akt) or a loading control (e.g., β-actin). Normalize the phospho-

protein signal to the total protein signal.
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Conclusion and Future Perspectives
The signaling cascades initiated by CRTh2 activation are central to its role in type 2

inflammation. The primary pathways involving Gαi-mediated cAMP reduction, PLC-driven

calcium mobilization, p38 MAPK activation, and PI3K-dependent cell survival collectively drive

the pro-inflammatory functions of Th2 cells, eosinophils, and basophils. A thorough

understanding of these pathways is essential for the development of novel therapeutics. While

several CRTh2 antagonists have been developed, dissecting the relative contributions of each

downstream pathway to specific disease pathologies may open avenues for more targeted

interventions. Future research should focus on identifying pathway-specific biased agonists or

antagonists and further elucidating the cross-talk between these core cascades in different

immune cell types and disease contexts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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